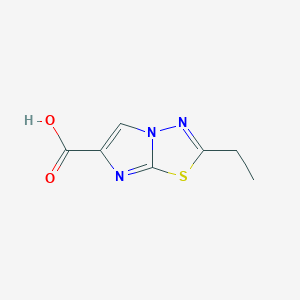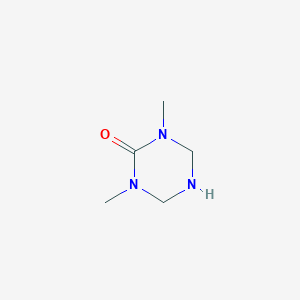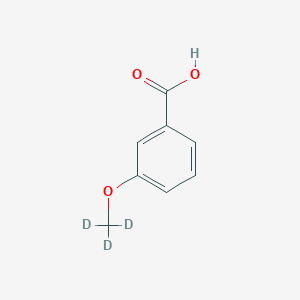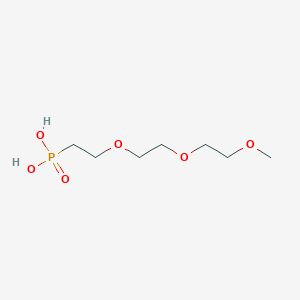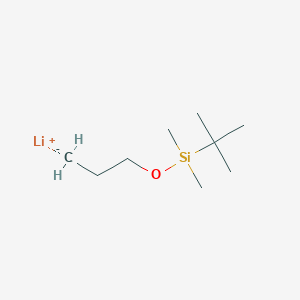
4-((E)-2-Nitrovinyl)benzene-1,3-diol
Vue d'ensemble
Description
4-((E)-2-Nitrovinyl)benzene-1,3-diol is an organic compound with a benzene ring substituted with a nitrovinyl group at the fourth position and hydroxyl groups at the first and third positions. This compound is a derivative of resorcinol, which is known for its applications in various fields due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is structurally similar to resorcinol , a type of dihydroxybenzene , which is known to interact with various proteins and enzymes due to its phenolic structure .
Mode of Action
Based on its structural similarity to resorcinol , it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
Similar compounds like resorcinol are known to be involved in various biological and pharmacological activities such as antioxidant, anti-inflammatory, and antimicrobial activities .
Pharmacokinetics
Similar compounds like resveratrol have been studied, and they exhibit low water solubility and poor oral availability and stability . These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds like resorcinol have been shown to possess diverse biological and pharmacological activities such as the inhibition of tyrosinase and melanogenesis, antioxidant and anti-inflammatory activities, and protective effects against neurological disorders and digestive ailments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-2-Nitrovinyl)benzene-1,3-diol typically involves the nitration of resorcinol followed by a vinylation reaction. The nitration process introduces a nitro group to the benzene ring, and the vinylation process adds a vinyl group to the nitro-substituted benzene ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and vinylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((E)-2-Nitrovinyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones are formed from the oxidation of hydroxyl groups.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted benzene derivatives are formed depending on the substituents introduced.
Applications De Recherche Scientifique
4-((E)-2-Nitrovinyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol (Benzene-1,3-diol): Lacks the nitrovinyl group but shares the hydroxyl groups at the same positions.
Catechol (Benzene-1,2-diol): Has hydroxyl groups at the first and second positions.
Hydroquinone (Benzene-1,4-diol): Has hydroxyl groups at the first and fourth positions.
Uniqueness
4-((E)-2-Nitrovinyl)benzene-1,3-diol is unique due to the presence of both the nitrovinyl group and the hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
Propriétés
IUPAC Name |
4-[(E)-2-nitroethenyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-2-1-6(8(11)5-7)3-4-9(12)13/h1-5,10-11H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLGPMWNMQJCX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


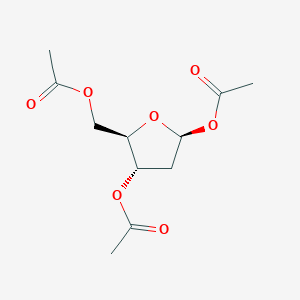

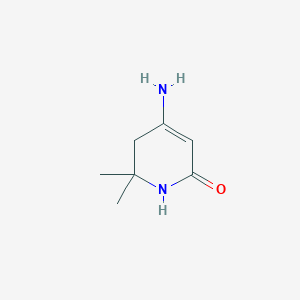
![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)
